molecular formula C14H25ClN2 B6319665 N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride CAS No. 1158483-76-1

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride

Cat. No.: B6319665
CAS No.: 1158483-76-1
M. Wt: 256.81 g/mol
InChI Key: LNNNUWHWERRGGD-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is a chemical compound with the molecular formula C14H24N2 It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride typically involves the reaction of N,N-diethylaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-4-methylaniline
  • N,N-Diethyl-4-aminobenzaldehyde
  • N,N-Diethyl-4-nitroaniline

Uniqueness

N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions and applications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

N,N-diethyl-4-[(propan-2-ylamino)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2.ClH/c1-5-16(6-2)14-9-7-13(8-10-14)11-15-12(3)4;/h7-10,12,15H,5-6,11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNNUWHWERRGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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